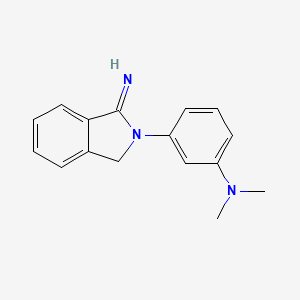
Benzenamine, 3-(1,3-dihydro-1-imino-2H-isoindol-2-yl)-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Iminoisoindolin-2-yl)-N,N-dimethylaniline is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives have garnered significant attention due to their diverse biological activities and applications in various industries, including pharmaceuticals, agrochemicals, and dyes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Iminoisoindolin-2-yl)-N,N-dimethylaniline typically involves the reaction of o-phthalaldehyde with N,N-dimethylaniline in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours. The reaction mechanism involves the formation of an imine intermediate, which subsequently undergoes cyclization to form the isoindoline ring .
Industrial Production Methods
Industrial production methods for 3-(1-Iminoisoindolin-2-yl)-N,N-dimethylaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Iminoisoindolin-2-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced isoindoline derivatives.
Substitution: Formation of substituted isoindoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(1-Iminoisoindolin-2-yl)-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and organometallic chemistry due to its ability to form stable complexes with metal ions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 3-(1-Iminoisoindolin-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes, such as protein kinases, by binding to their active sites and preventing their activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Iminoisoindoline derivatives: Compounds with similar isoindoline structures but different substituents.
N,N-Dimethylaniline derivatives: Compounds with similar aniline structures but different substituents on the nitrogen atom.
Uniqueness
3-(1-Iminoisoindolin-2-yl)-N,N-dimethylaniline is unique due to its specific combination of the isoindoline and N,N-dimethylaniline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
298194-10-2 |
|---|---|
Molekularformel |
C16H17N3 |
Molekulargewicht |
251.33 g/mol |
IUPAC-Name |
3-(3-imino-1H-isoindol-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C16H17N3/c1-18(2)13-7-5-8-14(10-13)19-11-12-6-3-4-9-15(12)16(19)17/h3-10,17H,11H2,1-2H3 |
InChI-Schlüssel |
PGYPGZMRERZXLY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC(=C1)N2CC3=CC=CC=C3C2=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12921367.png)

![5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine](/img/structure/B12921378.png)

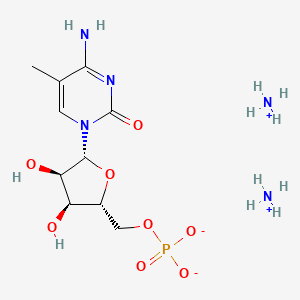
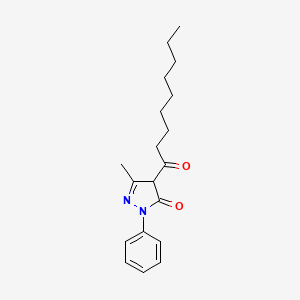
![5-[(Ethylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B12921403.png)
![[1,2,4]Triazolo[1,5-C]pyrimidin-5-amine](/img/structure/B12921420.png)
![6-[(1,3-Dithiolan-2-yl)methyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12921422.png)
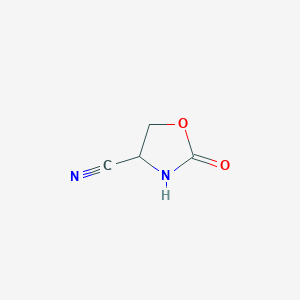
![[(3,6-Diethylpyrazin-2-yl)sulfanyl]acetonitrile](/img/structure/B12921425.png)
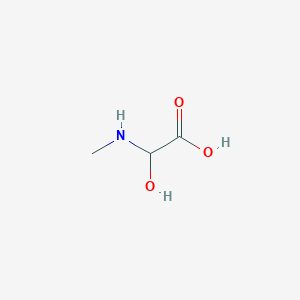
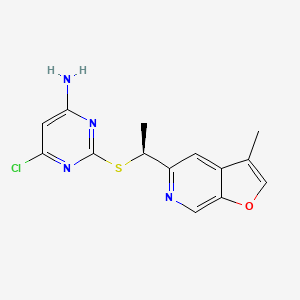
![6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12921434.png)
